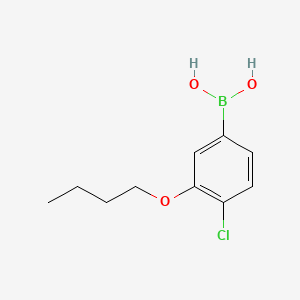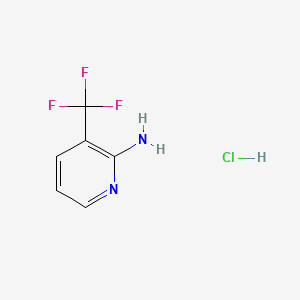
3-(Trifluoromethyl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group (-CF₃) attached to a pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the trifluoromethylation of pyridine derivatives. This can be achieved through various synthetic routes, including:
Aromatic Coupling Reactions: These reactions involve the coupling of a trifluoromethyl group with an aromatic ring, often using palladium or copper catalysts.
Radical Trifluoromethylation: This method involves the generation of trifluoromethyl radicals, which then react with the pyridine ring.
Nucleophilic Trifluoromethylation: This approach uses nucleophilic trifluoromethylating agents to introduce the trifluoromethyl group.
Electrophilic Trifluoromethylation: In this method, electrophilic trifluoromethylating agents are used to add the trifluoromethyl group to the pyridine ring.
Asymmetric Trifluoromethylation: This method aims to introduce the trifluoromethyl group in a stereoselective manner.
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method is the chlorination and fluorination of picoline, which is a derivative of pyridine.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while coupling reactions can yield complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for probing enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The electron-withdrawing properties of the trifluoromethyl group can also affect the compound’s reactivity and stability, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
- 2-Fluoropyridine
- 2-Halopyridine
- 2-(Trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 3-(Trifluoromethyl)pyridin-2-amine hydrochloride is unique due to its specific trifluoromethyl group positioning on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-2-1-3-11-5(4)10;/h1-3H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQNLZJZUIPLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720989 |
Source


|
| Record name | 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228879-38-6 |
Source


|
| Record name | 3-(Trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
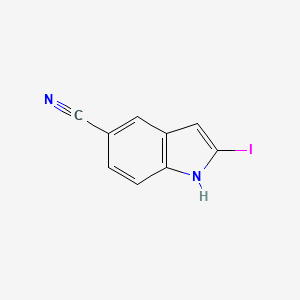
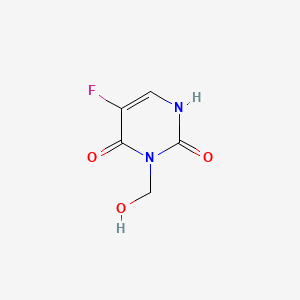
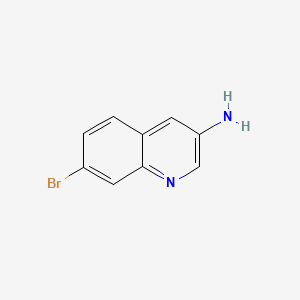
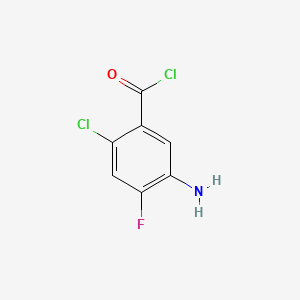
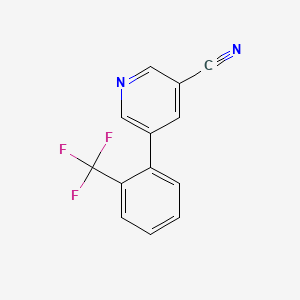
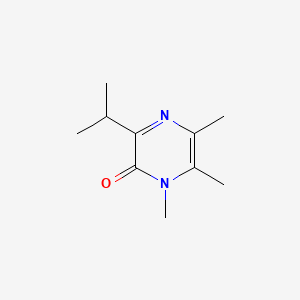
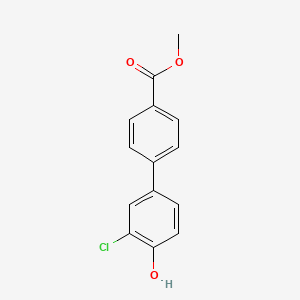
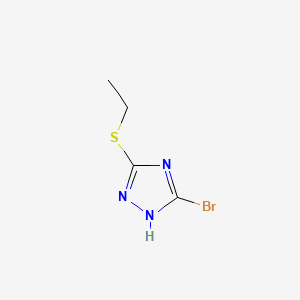
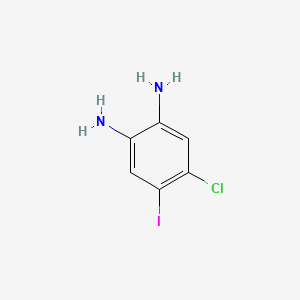
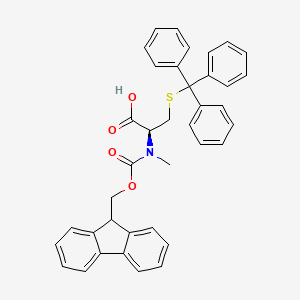
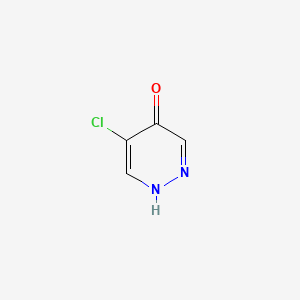
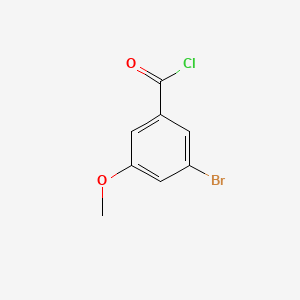
![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)
